molecular formula C13H11BrFNO B8176334 2-Bromo-5-(2-fluorophenethoxy)pyridine

2-Bromo-5-(2-fluorophenethoxy)pyridine

Cat. No.: B8176334
M. Wt: 296.13 g/mol
InChI Key: QGEKXOSUGYGCEZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-fluorophenethoxy)pyridine is a brominated pyridine derivative featuring a 2-fluorophenethoxy substituent at the 5-position. The bromine atom at the 2-position serves as a reactive handle for further functionalization, while the 2-fluorophenethoxy group may enhance lipophilicity and bioavailability, making it attractive for drug discovery .

Properties

IUPAC Name

2-bromo-5-[2-(2-fluorophenyl)ethoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-13-6-5-11(9-16-13)17-8-7-10-3-1-2-4-12(10)15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEKXOSUGYGCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCOC2=CN=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(2-fluorophenethoxy)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:

    Starting Materials: The synthesis begins with 2-bromo-5-hydroxypyridine and 2-fluorophenethyl bromide.

    Formation of 2-Fluorophenethoxy Intermediate: The 2-fluorophenethyl bromide is reacted with a base, such as potassium carbonate, in the presence of a solvent like dimethylformamide (DMF) to form the 2-fluorophenethoxy intermediate.

    Coupling Reaction: The intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-bromo-5-hydroxypyridine in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium phosphate, in a solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(2-fluorophenethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Amino or thio-substituted pyridines.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dehalogenated pyridines.

Scientific Research Applications

Chemistry: 2-Bromo-5-(2-fluorophenethoxy)pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be employed in the development of new materials with unique properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals. Its unique structural features contribute to the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-fluorophenethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Bromopyridines

Table 1: Key Structural Features and Substituent Effects
Compound Name Substituent at 5-Position Molecular Formula Key Properties/Applications
2-Bromo-5-(2-fluorophenethoxy)pyridine 2-fluorophenethoxy C₁₃H₁₀BrFNO Cross-coupling precursor; drug design
2-Bromo-5-(trifluoromethyl)pyridine Trifluoromethyl C₆H₃BrF₃N High reactivity in homocoupling
2-Bromo-5-(1,1-difluoroethyl)pyridine 1,1-difluoroethyl C₇H₅BrF₂N Low-yield synthesis (12%) due to instability
5-Bromo-2-(4-fluorophenyl)pyridine 4-fluorophenyl C₁₁H₇BrFN Pharmaceutical intermediate
2-Bromo-5-(trifluoromethoxy)pyridine Trifluoromethoxy C₆H₃BrF₃NO High similarity (0.98) to target compound

Structural Insights :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in 2-bromo-5-(trifluoromethyl)pyridine enhances electrophilicity, accelerating cross-coupling reactions compared to the less electron-withdrawing 2-fluorophenethoxy group .

Reactivity Comparison :

  • Homocoupling Efficiency : 2-Bromo-5-(trifluoromethyl)pyridine achieves 97% conversion in 8 hours using TBAI and Pd catalysis, whereas sterically hindered analogs like this compound may require longer reaction times .
  • Stability : The 1,1-difluoroethyl analog decomposes readily under standard conditions, necessitating low-temperature synthesis , whereas trifluoromethyl and trifluoromethoxy derivatives exhibit greater thermal stability .

Physicochemical Properties

Key Observations :

  • Lipophilicity : The 2-fluorophenethoxy group likely increases logP compared to trifluoromethyl or methoxy analogs, impacting membrane permeability in drug candidates .
  • Safety : All bromopyridines require precautions for skin/eye contact and inhalation due to halogenated toxicity .

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